5-{[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid
Description
The compound “5-{[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid” is a structurally complex molecule featuring a tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 2-fluorophenyl substituent, a sulfone group (5,5-dioxide), and a pentanoic acid chain. The Z-configuration of the imine linkage ([2Z]) is critical for its stereochemical properties. Its synthesis likely involves multi-step reactions, including cyclization and oxidation, as inferred from analogous compounds (e.g., sulfone-containing thiazoles) .
Properties
Molecular Formula |
C16H17FN2O5S2 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
5-[[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H17FN2O5S2/c17-10-4-1-2-5-11(10)19-12-8-26(23,24)9-13(12)25-16(19)18-14(20)6-3-7-15(21)22/h1-2,4-5,12-13H,3,6-9H2,(H,21,22) |
InChI Key |
FRHIXSCNKRWPKW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CCCC(=O)O)N2C3=CC=CC=C3F |
Origin of Product |
United States |
Chemical Reactions Analysis
The specific chemical reactions that 5-{[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid undergoes are not well-documented. thiazole derivatives generally undergo various types of reactions, including:
Oxidation: Thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.
Scientific Research Applications
Thiazole derivatives, including 5-{[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid, have significant scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their antimicrobial, antifungal, antiviral, and antitumor activities.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The exact mechanism of action for 5-{[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid is not well-documented. Generally, thiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to various biological effects, including antimicrobial and antitumor activities.
Comparison with Similar Compounds
Key Observations :
- The sulfone group in the target compound enhances polarity and metabolic stability compared to non-oxidized sulfur analogs (e.g., thiones in ).
- The pentanoic acid chain introduces a carboxylic acid moiety, improving water solubility relative to purely aromatic derivatives (e.g., ’s thiazol-4-ones).
- The Z-configuration of the imine may confer distinct steric and electronic interactions compared to E-isomers or non-configured analogs.
Key Challenges :
- The target compound’s synthesis may face hurdles in stereochemical control (Z-imine) and sulfone oxidation efficiency.
- highlights the use of DMF-acetic acid mixtures for recrystallization, which may apply to the target compound’s purification .
Pharmacological Implications (Inferred)
- Antimicrobial Activity : Fluorophenyl-substituted thiazoles (e.g., ’s thiadiazoles) often exhibit antibacterial properties due to sulfur’s electron-withdrawing effects .
- Enzyme Inhibition : The sulfone group may enhance binding to enzymes like cyclooxygenase or kinases, as seen in sulfonamide drugs.
- Solubility-Bioactivity Balance: The pentanoic acid chain could improve bioavailability compared to ’s less polar thiazol-4-ones .
Biological Activity
The compound 5-{[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid is a complex organic molecule with potential biological applications. Its unique structure includes a thiazole ring and a fluorophenyl group, which may contribute to its biological activity. This article reviews the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C19H17FN2O4S2
- Molecular Weight : 420.5 g/mol
- IUPAC Name : N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenoxyacetamide
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may act as an inhibitor by binding to the active sites of these proteins, thereby modulating various cellular signaling pathways.
Enzyme Inhibition
Research indicates that compounds similar in structure to 5-{[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid can inhibit key metabolic enzymes involved in gluconeogenesis and inflammatory processes. For instance, its interaction with fructose-1,6-bisphosphatase has been noted to impact glucose metabolism significantly .
Antitumor Activity
Several studies have explored the antitumor potential of thiazole derivatives. The compound's structural features suggest it may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 15.0 | Apoptosis induction |
| MCF7 | 12.5 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Similar thiazole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes like COX-2 and LOX . The modulation of these pathways could provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Case Studies
-
Case Study on Cancer Cell Lines
- A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
-
Inflammation Model in Rodents
- In vivo studies using rodent models of inflammation showed that administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting a robust anti-inflammatory effect.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
